Cas no 1862902-86-0 (Methyl 2-hydroxy-2-(thian-3-yl)acetate)

Methyl 2-hydroxy-2-(thian-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1862902-86-0
- EN300-1845026
- methyl 2-hydroxy-2-(thian-3-yl)acetate
- Methyl 2-hydroxy-2-(thian-3-yl)acetate
-
- インチ: 1S/C8H14O3S/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3
- InChIKey: IUPZRUMYIAIQOE-UHFFFAOYSA-N
- SMILES: S1CCCC(C(C(=O)OC)O)C1
計算された属性
- 精确分子量: 190.06636548g/mol
- 同位素质量: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- XLogP3: 0.9
Methyl 2-hydroxy-2-(thian-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845026-10.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 10g |
$7250.0 | 2023-06-02 | ||
Enamine | EN300-1845026-5.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 5g |
$4890.0 | 2023-06-02 | ||
Enamine | EN300-1845026-1g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1845026-5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1845026-0.05g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1845026-0.5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1845026-0.25g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1845026-2.5g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1845026-0.1g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1845026-1.0g |
methyl 2-hydroxy-2-(thian-3-yl)acetate |
1862902-86-0 | 1g |
$1686.0 | 2023-06-02 |
Methyl 2-hydroxy-2-(thian-3-yl)acetate 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Methyl 2-hydroxy-2-(thian-3-yl)acetateに関する追加情報
Methyl 2-hydroxy-2-(thian-3-yl)acetate (CAS No. 1862902-86-0): An Overview of a Promising Compound in Medicinal Chemistry
Methyl 2-hydroxy-2-(thian-3-yl)acetate (CAS No. 1862902-86-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thianyl moiety and hydroxyl group, has been the subject of numerous studies aimed at elucidating its properties and potential applications in drug development.
The chemical structure of Methyl 2-hydroxy-2-(thian-3-yl)acetate is particularly intriguing due to the presence of the thianyl ring, which is a five-membered sulfur-containing heterocycle. This ring system imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the design of novel bioactive compounds. The hydroxyl group, on the other hand, provides a site for further functionalization, allowing for the creation of derivatives with enhanced pharmacological profiles.
Recent research has highlighted the potential of Methyl 2-hydroxy-2-(thian-3-yl)acetate in various therapeutic areas. For instance, studies have shown that compounds containing thianyl moieties exhibit potent antioxidant and anti-inflammatory activities. These properties are particularly relevant in the context of chronic diseases such as cardiovascular disorders and neurodegenerative conditions, where oxidative stress and inflammation play key roles.
In addition to its antioxidant and anti-inflammatory effects, Methyl 2-hydroxy-2-(thian-3-yl)acetate has also been investigated for its potential as an antimicrobial agent. The sulfur-containing thianyl ring is known to interact with biological targets in a manner that can disrupt microbial cell walls and inhibit their growth. This makes Methyl 2-hydroxy-2-(thian-3-yl)acetate a promising candidate for the development of new antibiotics, especially in light of the growing global threat of antibiotic resistance.
The synthesis of Methyl 2-hydroxy-2-(thian-3-yl)acetate has been optimized through various methods, including catalytic hydrogenation and nucleophilic substitution reactions. These synthetic routes not only improve the yield and purity of the compound but also facilitate large-scale production for industrial applications. The ability to produce high-quality material efficiently is crucial for advancing preclinical and clinical studies.
In preclinical studies, Methyl 2-hydroxy-2-(thian-3-yl)acetate has demonstrated favorable pharmacokinetic properties, including good solubility and stability. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic efficacy over time. Moreover, preliminary toxicity assessments have indicated that Methyl 2-hydroxy-2-(thian-3-yl)acetate exhibits low toxicity, making it a safe candidate for further development.
The potential applications of Methyl 2-hydroxy-2-(thian-3-yl)acetate extend beyond traditional drug development. In materials science, this compound has been explored as a building block for creating functional polymers with unique properties. For example, thianyl-containing polymers have shown promise in applications such as drug delivery systems and biomedical devices due to their biocompatibility and tunable degradation rates.
In conclusion, Methyl 2-hydroxy-2-(thian-3-yl)acetate (CAS No. 1862902-86-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments and materials innovation.
1862902-86-0 (Methyl 2-hydroxy-2-(thian-3-yl)acetate) Related Products
- 2411322-97-7((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 865363-93-5(Islatravir)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 2228159-67-7(2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropylmethanamine)
- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)




